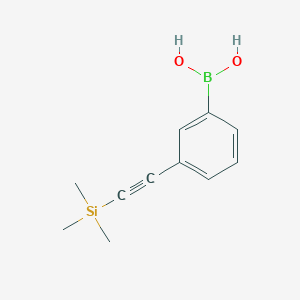

3-((Trimethylsilyl)ethynyl)phenylboronic acid

Description

3-((Trimethylsilyl)ethynyl)phenylboronic acid (CAS: 177171-16-3) is a boronic acid derivative featuring a trimethylsilyl-protected ethynyl group at the meta position of the phenyl ring. This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its ability to introduce conjugated ethynyl-phenyl fragments into complex molecules . Its unique structure combines the electron-withdrawing boronic acid group with the sterically bulky trimethylsilyl (TMS) ethynyl substituent, enabling tailored reactivity in organic synthesis and materials science. Applications range from photodynamic therapy (PDT) agents to advanced battery electrolytes, where it enhances ionic conductivity in gel polymer electrolytes (GPEs) .

Properties

IUPAC Name |

[3-(2-trimethylsilylethynyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPBNLAJOQUOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#C[Si](C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trimethylsilyl)ethynyl)phenylboronic acid typically involves the following steps:

Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated phenylboronic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.

Hydrolysis: The trimethylsilyl group can be removed by hydrolysis using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding ethynylphenylboronic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Hydrolysis: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products:

Phenol derivatives: from oxidation.

Biaryl or styrene derivatives: from Suzuki-Miyaura coupling.

Ethynylphenylboronic acid: from hydrolysis.

Scientific Research Applications

Synthesis and Preparation

One method for preparing a related compound, (2-Ethynylphenyl)boronic acid, involves using ((2-bromophenyl)ethynyl)trimethylsilane, nBuLi, and triisopropylborate . The TMS-protected boronic acid is obtained as a white solid and then dissolved in THF and stirred in the presence of a saturated solution of sodium hydroxide . The aqueous solution is washed with Et2O, followed by the addition of HCl and extraction with Et2O, drying on anhydrous Na2SO4, filtration, and solvent removal under vacuum . The crude residue is filtered through a small pad of SiO2 using Petrol:Et2O as eluent to afford the pure boronic acid as a white solid .

Applications in Synthesis

Boronic acids and their derivatives are valuable in organic synthesis . For instance, they can be used in C–C cross-coupling reactions .

- Suzuki-Miyaura Coupling: Phenylboronic acid can be reacted with 4–bromoacetophenone to optimize the overall process, and the effects of the solvent can be studied .

Related Compounds

Several related silicon compounds are available, including:

- (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

- (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

- Trimethyl(phenylethynyl)silane

- Trimethyl(4-vinylphenyl)silane

- 4-((Trimethylsilyl)ethynyl)phenol

Structure and Properties

3-((Trimethylsilyl)ethynyl)phenylboronic acid has several computed properties :

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 3

- Exact Mass: 218.0934364 Da

- Monoisotopic Mass: 218.0934364 Da

Use as Inhibitors

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)phenylboronic acid primarily involves its reactivity as a boronic acid and an ethynyl group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The ethynyl group can participate in coupling reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences between 3-((Trimethylsilyl)ethynyl)phenylboronic acid and selected analogs:

| Compound Name | Substituent | Key Properties |

|---|---|---|

| This compound | TMS-ethynyl (meta) | High steric bulk, electron-withdrawing ethynyl group, hydrophobic TMS moiety |

| 3-(Trifluoromethyl)phenylboronic acid | CF₃ (meta) | Strong electron-withdrawing effect, enhances acidity of boronic acid |

| 3-Aminophenylboronic acid | NH₂ (meta) | Electron-donating group, forms hydrogen bonds, used in saccharide sensing |

| 3-Thiopheneboronic acid | Thiophene (meta) | Conjugated heteroaromatic system, enhances π-π interactions in materials |

| (Trifluoromethoxy)phenylboronic acid | OCF₃ (para/meta) | Moderate electron-withdrawing effect, antibacterial activity reported |

Key Insights :

- The TMS-ethynyl group in the target compound provides steric protection to the ethynyl bond, preventing undesired side reactions during cross-couplings .

- Compared to trifluoromethyl (CF₃) analogs, the TMS-ethynyl group offers greater hydrophobicity, making the compound advantageous in non-polar solvents or polymer matrices .

Reactivity in Cross-Coupling Reactions

The target compound is frequently employed in Suzuki-Miyaura reactions to construct ethynyl-aryl linkages. For example, it was used in the synthesis of porphyrin derivatives for PDT agents, achieving a 72% yield under Pd(PPh₃)₄ catalysis in THF . In contrast:

- 3-Thiopheneboronic acid exhibits faster coupling rates in thiophene-containing polymers due to reduced steric hindrance .

- 3-(Trifluoromethyl)phenylboronic acid shows lower yields in aqueous Suzuki reactions due to poor solubility but excels in fluorinated systems .

- Phenylboronic acid (unsubstituted) lacks the TMS-ethynyl group’s steric protection, leading to competitive side reactions in complex syntheses .

Biological Activity

3-((Trimethylsilyl)ethynyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₁H₁₅BO₂Si and a molecular weight of approximately 218.13 g/mol. It features a unique structure that includes a phenyl ring, a boronic acid group, and a trimethylsilyl ethynyl substituent. This combination of functional groups not only facilitates diverse chemical transformations but also suggests potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structure enhances its stability and solubility compared to other boronic acids, which is advantageous for various applications in synthetic chemistry. Its ability to act as an enzyme inhibitor is particularly noteworthy, as boronic acids are known to interact with proteases and kinases, potentially leading to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BO₂Si |

| Molecular Weight | 218.13 g/mol |

| Functional Groups | Boronic acid, Trimethylsilyl ethynyl |

Enzyme Inhibition

Boronic acids, including this compound, have been extensively studied for their enzyme inhibition properties. They are particularly recognized for their role as inhibitors of serine proteases and various kinases, which are crucial in many biological pathways.

- Protease Inhibition : The structural characteristics of boronic acids allow them to form reversible covalent bonds with the active site serine residue of serine proteases, thus inhibiting their activity.

- Kinase Inhibition : Recent studies have indicated that certain boronic acids can act as ATP-competitive inhibitors of kinases, which are pivotal in cancer biology. This suggests that this compound may be explored for its potential in cancer therapeutics.

Case Studies

Research has shown that various boronic acids exhibit significant biological activities:

- A study on the optimization of ATP-competitive inhibitors highlighted the potential of boronic acid derivatives in targeting c-MET kinase for cancer treatment .

- Another investigation into (trifluoromethoxy)phenylboronic acids revealed their antimicrobial properties against Escherichia coli and Bacillus cereus, indicating a broader scope for biological applications .

The mechanism of action for this compound likely involves its interaction with specific molecular targets:

- Binding Affinity : The compound may exhibit high binding affinity to target proteins due to its unique structural features.

- Biochemical Interactions : The trimethylsilyl group enhances the compound's ability to participate in biochemical reactions, potentially influencing various signaling pathways.

Future Directions

While the specific biological activities of this compound require further exploration, its structural properties suggest promising avenues for research:

- Therapeutic Applications : Further studies could investigate its efficacy as an enzyme inhibitor in various disease models, particularly in oncology.

- Synthetic Chemistry : Its stability and reactivity make it a valuable intermediate in organic synthesis, warranting more comprehensive studies on its synthetic utility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-((Trimethylsilyl)ethynyl)phenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential steps:

- Sonogashira Coupling : React methyl 3-iodobenzoate with trimethylsilyl acetylene using a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI co-catalyst in an amine base (e.g., triethylamine) .

- Deprotection : Remove the trimethylsilyl (TMS) group using tetra--butylammonium fluoride (TBAF) in THF, yielding methyl 3-ethynylbenzoate .

- Glaser Coupling : Oxidative dimerization of the terminal alkyne with CuCl in pyridine to form the diyne intermediate, followed by saponification with LiOH to yield the final boronic acid .

- Optimization Tips : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (1–5 mol%) and reaction temperature (60–80°C) to improve yields.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Identify aromatic protons (δ 7.7–8.4 ppm) and the ethynyl-TMS group (δ 0.2–0.3 ppm for Si(CH₃)₃) .

- FTIR : Confirm boronic acid B–O stretching (~1350 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 275.12 for C₁₁H₁₅BO₂Si) .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the electronic properties and reactivity of phenylboronic acid derivatives in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT/B3LYP) studies on analogous phenylboronic acids reveal that electron-withdrawing groups (e.g., TMS-ethynyl) reduce the electron density at the boron center, enhancing Lewis acidity and facilitating Suzuki-Miyaura couplings .

- Experimental Validation : Compare reaction rates of TMS-substituted vs. unsubstituted phenylboronic acids in model cross-coupling reactions under identical conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) .

Q. What computational methods predict the tautomeric equilibria and solvation effects of substituted phenylboronic acids?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model tautomeric forms (trigonal vs. tetrahedral boron) and solvation free energies in water, acetone, or chloroform .

- Solvent Screening : Experimental validation via B NMR in varying solvents (e.g., D₂O vs. DMSO-d₆) to correlate computed solvation effects with observed reactivity .

Q. How can this compound be incorporated into biodegradable polymers for antimicrobial applications?

- Methodological Answer :

- Polymer Synthesis :

- Ring-Opening Polymerization (ROP) : Synthesize polycaprolactone (PCL) copolymers with azide side chains.

- Click Chemistry : Conjugate the boronic acid via CuAAC reaction with alkyne-functionalized PCL, followed by cobaltocenium grafting for cationic antimicrobial activity .

- Antimicrobial Assays : Evaluate minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.